Product packaging for Diphenylphosphanylmethanol(Cat. No.:CAS No. 5958-44-1)

Diphenylphosphanylmethanol

Cat. No.: B13954597
CAS No.: 5958-44-1
M. Wt: 216.21 g/mol
InChI Key: QPECWWIZMZHSDR-UHFFFAOYSA-N
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Description

Diphenylphosphanylmethanol is a valuable organophosphorus compound of significant interest in scientific research and development. Its molecular structure, featuring both a phosphanyl group and a hydroxymethyl group, makes it a versatile building block and ligand in various chemical applications. In the field of catalysis, this compound and its structural analogs have been successfully employed as ligands in metal-catalyzed reactions. For instance, similar (diphenylphosphinoyl)methanol derivatives have been used in rhodium-catalyzed hydroformylation of alkenes, demonstrating good conversions and regioselectivities . Furthermore, phosphorus-containing compounds like this are pivotal in the synthesis of mixed-donor ligands, which combine soft (e.g., phosphorus) and hard (e.g., nitrogen) Lewis bases. Such ligands are capable of stabilizing various metal oxidation states, leading to complexes with diverse reactivities, spectroscopic properties, and potential applications . The compound also serves as a key precursor in organic synthesis. It can be prepared through methods such as the base-mediated condensation of aldehydes with diphenylphosphine oxide . Its functional groups allow it to participate in further chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, to generate a wide array of substituted phosphine derivatives . Researchers utilize this compound in the development of novel materials and biologically active molecules, leveraging its ability to modify the electronic and steric properties of target structures . Handling Note: Methanol, a related simple alcohol, is a toxic substance that can cause significant morbidity and mortality if ingested, with its toxicity primarily stemming from metabolic acidosis and end-organ damage . Disclaimer: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13OP B13954597 Diphenylphosphanylmethanol CAS No. 5958-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenylphosphanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13OP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPECWWIZMZHSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382722
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-44-1
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diphenylphosphanylmethanol and Its Functionalized Derivatives

Established Synthetic Pathways for Diphenylphosphanylmethanol

The most common and well-established method for the synthesis of this compound involves the reaction of diphenylphosphine (B32561) with an appropriate source of formaldehyde (B43269). A frequently cited procedure utilizes paraformaldehyde as the formaldehyde source. google.com

In a typical synthesis, diphenylphosphine is reacted with paraformaldehyde under an inert atmosphere, such as argon, to prevent the oxidation of the phosphine (B1218219). google.com The reaction mixture is heated, for example, to 120°C for a period of time, typically around 90 minutes. google.com Following the reaction, the crude product is often diluted with a suitable solvent like chloroform (B151607) to facilitate the removal of any unreacted paraformaldehyde by filtration. google.com Subsequent concentration of the filtrate yields the this compound product. google.com

Another approach involves the use of (diphenylphosphino)methyllithium, which can be generated by the deprotonation of methyldiphenylphosphine. This organometallic reagent can then be reacted with an appropriate electrophile to yield this compound derivatives.

The reaction of LiOCH2PPh2 with metallocene compounds has also been reported as a route to metallodiphosphines, where this compound is a key precursor. csic.es

Table 1: Established Synthetic Pathways for this compound

Starting Materials Reagents and Conditions Product Key Findings
Diphenylphosphine, Paraformaldehyde Heat (e.g., 120°C), Inert atmosphere (e.g., Ar) This compound A direct and widely used method. google.com
Methyldiphenylphosphine Deprotonation followed by reaction with an electrophile This compound derivatives Offers versatility in introducing substituents.
LiOCH2PPh2, Metallocene compounds Reaction in a suitable solvent Metallodiphosphines Highlights the role of this compound in organometallic synthesis. csic.es

Preparative Routes to Functionalized Analogues for Enhanced Chemical Accessibility

The functionalization of this compound is key to expanding its utility, for instance, by enabling its incorporation into larger molecules or onto surfaces. Various strategies can be employed to introduce functional groups, either by modifying the parent compound or by using functionalized precursors.

One approach involves the synthesis of phosphines with pendant functional groups that can then be converted to the hydroxymethyl derivative. For example, the synthesis of functionalized 2-diphenylphosphinoethyl-containing phosphonous and phosphinic acids has been developed. researchgate.net This involves the radical addition of bis(trimethylsiloxy)phosphine to diphenyl(vinyl)phosphine, followed by functionalization. researchgate.net Although not directly producing this compound, this methodology demonstrates a viable strategy for creating phosphines with functionalized side chains.

Another strategy is the direct functionalization of a pre-existing phosphine. For instance, methods for introducing carboxylic acid groups onto aromatic rings of phosphines are known, which could be applied to precursors of this compound. libretexts.org The synthesis of reactive polyesters with pendant phenol (B47542) groups also showcases methods for incorporating hydroxyl functionalities into complex molecules. nih.gov

The synthesis of phosphine ligands with reactive groups, such as those with a styrylmethyl group, has been achieved for applications in creating amphiphilic nanoreactors. nih.gov This was accomplished by the deprotonation of a bis(diphenylphosphino)phenoxazine followed by reaction with 4-chloromethylstyrene. nih.gov Such a strategy could be adapted to introduce polymerizable groups into this compound analogues.

Table 2: Preparative Routes to Functionalized this compound Analogues

Functional Group Synthetic Strategy Example Precursors/Reagents Potential Application
Carboxylic Acid Oxidation of a primary alcohol precursor or carboxylation of a Grignard reagent. libretexts.org (4-bromophenyl)diphenylphosphine Bioconjugation, surface modification.
Ester Esterification of a carboxylic acid functionalized analogue. libretexts.org Carboxylic acid-functionalized this compound, alcohol Prodrugs, modification of solubility.
Amine Reduction of a nitro group or reductive amination of a carbonyl group on a functionalized precursor. Nitro- or carbonyl-functionalized diphenylphosphine Coordination chemistry, catalysis.
Polymerizable Group Introduction of a vinyl or styryl group. nih.gov This compound, 4-vinylbenzyl chloride Synthesis of functional polymers.

Scalability Considerations in this compound Synthesis

The scalability of the synthesis of this compound is a critical factor for its potential industrial applications. The established pathway using diphenylphosphine and paraformaldehyde presents some challenges for large-scale production. Diphenylphosphine is air-sensitive and requires handling under an inert atmosphere, which can increase the complexity and cost of a large-scale setup. google.com The reaction is also typically performed at an elevated temperature, which requires appropriate heating and safety controls on an industrial scale.

The purification of the final product, which may involve filtration and concentration, needs to be optimized for large-scale operations to ensure efficiency and minimize solvent waste.

The use of robust and readily available starting materials is also a key consideration. For example, a scalable protocol for the synthesis of neomenthyldiphenylphosphine has been developed from inexpensive starting materials, highlighting the importance of starting material choice for industrial-scale synthesis. mit.edu While not directly related to this compound, the principles of process optimization and the use of cost-effective reagents are transferable.

Electrochemical methods for hydrophosphination have been shown to be scalable to the gram-scale and offer a transition-metal-free and additive-free protocol, which could be a promising avenue for the scalable synthesis of certain phosphine derivatives. nih.gov

Table 3: Scalability Considerations for this compound Synthesis

Factor Consideration Potential Mitigation Strategy
Reagent Handling Diphenylphosphine is air-sensitive. google.com Use of closed-system reactors with inert gas blanketing.
Reaction Conditions Elevated temperatures require energy input and safety measures. Process optimization to potentially lower reaction temperatures or use of flow chemistry.
Purification Filtration and solvent evaporation can be time and resource-intensive. Development of crystallization-based purification methods or reactive extraction.
Cost of Starting Materials The price of diphenylphosphine can be a significant cost driver. Exploration of alternative, more cost-effective synthetic routes or precursors.
Synthesis of Analogues Multi-step syntheses can be inefficient on a large scale. Development of convergent or one-pot synthetic strategies. researchgate.net

Coordination Chemistry of Diphenylphosphanylmethanol

Ligand Properties and Coordination Modes

The dual functionality of diphenylphosphanylmethanol allows it to act as either a simple monodentate ligand or, upon deprotonation, as a bidentate chelating or bridging agent. This flexibility is a cornerstone of its rich coordination chemistry.

In its neutral form, this compound typically coordinates to transition metals as a monodentate ligand through its phosphorus atom. purdue.edu The hydroxyl group does not participate in coordination but remains as a functional group on the ligand backbone. This mode of coordination is common with late transition metals.

Research has shown the synthesis of several such complexes. For instance, the reaction of this compound with [M(cod)(NCCH₃)₂]BF₄ (where M = Rh, Ir and cod = 1,5-cyclooctadiene) yields complexes with the general formula cis-[M(cod)(Ph₂PCH₂OH)₂]BF₄. acs.orgcsic.es Similarly, a platinum complex, cis-[Pt(p-tolyl)₂(Ph₂PCH₂OH)₂], has been prepared from [Pt(μ-SEt₂)(p-tolyl)₂]₂. acs.orgcsic.es In these compounds, the ligand coordinates exclusively through the phosphorus atom, which is confirmed by spectroscopic data, particularly ³¹P NMR. csic.es Another documented example includes a half-sandwich iridium(III) dichlorido complex, [Ir(η⁵-Cp)Cl₂(Ph₂PCH₂OH)] (where Cp = pentamethylcyclopentadienyl), which was synthesized for comparative studies in bioinorganic chemistry. uni.wroc.pl

Table 1: Examples of Monodentate this compound Complexes

Complex Formula Metal Key Spectroscopic Data (³¹P{¹H} NMR) Reference
cis-[Rh(cod)(Ph₂PCH₂OH)₂]BF₄ Rhodium δ 21.6 ppm (d, JP-Rh = 141.9 Hz) csic.es
cis-[Ir(cod)(Ph₂PCH₂OH)₂]BF₄ Iridium δ 12.3 ppm (s) csic.es
cis-[Pt(p-tolyl)₂(Ph₂PCH₂OH)₂] Platinum δ 8.06 ppm (s, with ¹⁹⁵Pt satellites, JPt-P = 1804 Hz) csic.es
[Ir(η⁵-Cp*)Cl₂(Ph₂PCH₂OH)] Iridium Not specified in source uni.wroc.pl

Upon deprotonation of the hydroxyl group, the resulting alkoxide, (diphenylphosphanyl)methoxide ([Ph₂PCH₂O]⁻), can act as a bidentate P,O-donor ligand. csbsju.edulibretexts.org This anionic ligand can chelate to a single metal center or, more frequently, act as a bridging ligand between two different metal centers, a behavior particularly exploited in the synthesis of early-late heterobimetallic complexes. acs.orgcsic.es

A prime example is the reaction of the lithium salt, LiOCH₂PPh₂, or the neutral ligand itself with organometallic precursors of early transition metals. The reaction with metallocene dichlorides like [Cp₂MCl₂] (M = Ti, Zr) yields metallodiphosphines of the type [Cp₂M(OCH₂PPh₂)₂]. acs.orgresearchgate.netresearchgate.net In these complexes, the (diphenylphosphanyl)methoxide ligand binds to the early transition metal (Titanium or Zirconium) through its hard oxygen atom. The soft phosphorus atoms remain uncoordinated and are available as donor sites for coordination to a second, soft late transition metal, thus forming a "metalloligand". csic.es

Complexation with Transition Metals

The versatile coordination behavior of this compound and its deprotonated form enables the synthesis of a wide array of complexes with transition metals from different groups of the periodic table.

This compound readily forms complexes with rhodium and iridium. As monodentate P-donor ligands, they form cationic complexes such as cis-[Rh(cod)(Ph₂PCH₂OH)₂]BF₄ and cis-[Ir(cod)(Ph₂PCH₂OH)₂]BF₄, which are isolated as stable microcrystalline solids. csic.es Iridium(III) half-sandwich complexes, like [Ir(η⁵-Cp*)Cl₂(Ph₂PCH₂OH)], have also been synthesized and characterized. uni.wroc.plmdpi.comrsc.org

The P,O-bridging capability is showcased in the formation of heterobimetallic tetranuclear metallomacrocycles. The zirconium-based metalloligand [Cp₂Zr(OCH₂PPh₂)₂] reacts with rhodium and iridium precursors like [M(diolefin)(NCCH₃)₂]BF₄ to afford complex macrocyclic structures such as [Cp₂Zr(μ-OCH₂PPh₂)₂Ir(cod)]₂²⁺ and [Cp₂Zr(μ-OCH₂PPh₂)₂Rh(nbd)]₂²⁺ (nbd = norbornadiene). acs.orgcsic.es In these structures, the metals are arranged in a rhomboidal pattern, linked by the P,O-bridges of the diphenylphosphanylmethoxide ligands. The geometry around the iridium or rhodium centers is typically square-planar. csic.es

Table 2: Selected Group 9 Complexes with this compound and its Derivatives

Complex Formula Metal(s) Ligand Coordination Mode Reference
cis-[Rh(cod)(Ph₂PCH₂OH)₂]BF₄ Rh Monodentate (P-donor) acs.orgcsic.es
cis-[Ir(cod)(Ph₂PCH₂OH)₂]BF₄ Ir Monodentate (P-donor) acs.orgcsic.es
[Ir(η⁵-Cp*)Cl₂(Ph₂PCH₂OH)] Ir Monodentate (P-donor) uni.wroc.pl
[Cp₂Zr(μ-OCH₂PPh₂)₂Rh(nbd)]₂²⁺ Zr, Rh Bidentate (P,O-bridging) acs.orgcsic.es
[Cp₂Zr(μ-OCH₂PPh₂)₂Ir(cod)]₂²⁺ Zr, Ir Bidentate (P,O-bridging) acs.orgcsic.es

The coordination chemistry with Group 10 metals is exemplified by platinum. The reaction of four equivalents of this compound with the dinuclear platinum precursor [Pt(μ-SEt₂)(p-tolyl)₂]₂ results in the mononuclear complex cis-[Pt(p-tolyl)₂(Ph₂PCH₂OH)₂]. acs.orgcsic.es Spectroscopic analysis, including a singlet in the ³¹P{¹H} NMR spectrum with characteristic ¹⁹⁵Pt satellites, confirms a cis-geometry with two equivalent, P-coordinated this compound ligands. csic.es Attempts to react this platinum complex with zirconocene (B1252598) precursors to form heterobimetallic species were complex, often leading to ligand transfer reactions rather than the desired assembly. csic.es

Complexation with early transition metals like titanium and zirconium primarily involves the deprotonated form of the ligand, highlighting the preference of these hard metal centers for the hard oxygen donor. The synthesis of [Cp₂M(OCH₂PPh₂)₂] (M = Ti, Zr) is a key reaction, achieved by reacting [Cp₂MCl₂] with two equivalents of LiOCH₂PPh₂. acs.orgresearchgate.net An alternative route for the zirconium complex involves the reaction of [Cp₂ZrMe₂] with the neutral HOCH₂PPh₂ ligand, proceeding via methane (B114726) elimination. acs.orgresearchgate.net

These resulting complexes, such as [Cp₂Ti(OCH₂PPh₂)₂] and [Cp₂Zr(OCH₂PPh₂)₂], are crucial as "metalloligands". acs.orgcsic.es The early transition metal is in a distorted tetrahedral environment, coordinated to two cyclopentadienyl (B1206354) rings and two oxygen atoms from the phosphino-alkoxide ligands. The phosphorus atoms are oriented away from the early metal center and are thus available to coordinate to other metal fragments, as demonstrated by their successful use in constructing heterobimetallic macrocycles with rhodium and iridium. acs.orgcsic.es

Main Group Metal Complexes (e.g., Gallium, Indium)

The coordination chemistry of this compound with main group elements, while less explored than with transition metals, presents significant academic interest. Gallium(III) and Indium(III) halides are Lewis acids that readily react with phosphine (B1218219) ligands. The interaction of this compound with gallium and indium precursors is expected to form stable complexes, driven by the affinity of the soft phosphine donor for these metal centers.

Research into the reactions of gallium(III) halides (GaX₃, where X = Cl, Br, I) with analogous phosphine ligands, such as bidentate phosphines, has shown the formation of various coordination geometries. nih.gov Depending on the stoichiometry and the steric bulk of the ligand, both four-coordinate (pseudotetrahedral) and six-coordinate (octahedral) gallium complexes can be formed. For instance, reactions of GaX₃ with the bulky diphosphine o-C6H4(PPh2)2 exclusively yield four-coordinate cations [GaX2{o-C6H4(PPh2)2}]+. nih.gov Given the monodentate nature of this compound, it is anticipated to form neutral adducts of the type [MX3(Ph2PCH2OH)n] or, in the presence of suitable reaction conditions, cationic or anionic species.

Similarly, indium(III) halides react with phosphine ligands to form a diverse range of complexes. nih.gov Studies with chelating diphosphines have resulted in distorted tetrahedral cations, halide-bridged dimers, and distorted octahedral cations. nih.gov The specific product often depends on the molar ratio of the reactants. nih.gov The coordination of this compound to indium(III) would likely proceed via the phosphorus atom, with potential secondary interaction or hydrogen bonding involving the hydroxyl group, which could influence the final structure and stability of the complex. The synthesis of such complexes is typically carried out in dry, aprotic solvents like toluene (B28343) or chlorocarbons to prevent hydrolysis of the metal halide precursors. nih.gov

Table 1: Representative Reactions of Gallium and Indium with Phosphine Ligands

Metal CenterReactantsStoichiometry (Metal:Ligand)Resulting ComplexKey Findings

Structural Elucidation of Metal-Diphenylphosphanylmethanol Complexes

The definitive structure and nature of the bonding in metal-diphenylphosphanylmethanol complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallographic Analysis of Coordination Geometries

While specific crystallographic data for gallium and indium complexes of this compound are not widely available, analysis of related structures provides valuable insight. For example, the crystal structures of gallium and indium complexes with other phosphine ligands have confirmed coordination geometries ranging from tetrahedral to octahedral. nih.govnih.gov In the cationic complex trans-[GaCl2{o-C6H4(PMe2)2}2]+, the gallium center adopts a distorted octahedral geometry with the two chloride ions in a trans configuration. nih.gov The Ga-P bond lengths in such complexes are typically in the range of 2.4-2.5 Å.

In transition metal complexes where this compound is present, such as cis-[Rh(cod)(Ph2PCH2OH)2]BF4, X-ray diffraction has shown the ligand coordinating through the phosphorus atom. acs.org The Rh-P bond distances are established, and the geometry around the rhodium center is confirmed as square planar. molaid.com A hypothetical gallium complex, [GaCl3(Ph2PCH2OH)], would be expected to exhibit a tetrahedral geometry around the gallium atom, with a Ga-P bond length influenced by the electronic and steric properties of the ligand.

Table 2: Illustrative Crystallographic Data for Phosphine Complexes

Complex FormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)

Spectroscopic Characterization Techniques for Ligand-Metal Interactions

Spectroscopic techniques are indispensable for characterizing complexes in solution and for corroborating solid-state structures. sysrevpharm.orgbhu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is one of the most powerful tools for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment. researchgate.net Upon coordination of the this compound ligand to a Lewis acidic metal center like Ga(III) or In(III), a significant downfield shift (to a more positive ppm value) of the ³¹P NMR signal is expected compared to the free ligand. This coordination shift provides direct evidence of the P-M bond formation. The magnitude of the shift can offer insights into the nature and strength of the metal-ligand interaction. scielo.br

¹H NMR: The proton NMR spectrum provides information about the organic framework of the ligand. Coordination of the phosphorus atom can cause subtle shifts in the signals of the adjacent methylene (B1212753) (-CH₂-) and phenyl (-C₆H₅) protons. More significantly, if the hydroxyl (-OH) group is involved in coordination or strong hydrogen bonding, the chemical shift and multiplicity of the OH proton signal will be altered.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. libretexts.org It is particularly useful for observing changes in the ligand upon coordination.

ν(O-H) stretch: The O-H stretching frequency in the free this compound ligand appears as a broad band, typically around 3300-3400 cm⁻¹. If the hydroxyl oxygen coordinates to the metal center, this bond is weakened, resulting in a shift of the ν(O-H) band to a lower frequency (red shift). masterorganicchemistry.com The extent of this shift can indicate the strength of the M-O interaction.

ν(C-O) stretch: The C-O stretching vibration, found around 1000-1050 cm⁻¹ in the free ligand, would also be affected by coordination of the oxygen atom. A shift in this band's position provides complementary evidence for M-O bonding.

P-Ph and P-C stretches: Vibrations associated with the P-C bonds also appear in the IR spectrum. Changes in these frequencies upon complexation can further support the formation of the M-P bond.

The combination of these spectroscopic techniques provides a comprehensive picture of the ligand-metal interactions in this compound complexes, complementing the precise structural data obtained from X-ray crystallography. nih.govnih.gov

Table 3: Expected Spectroscopic Shifts Upon Coordination of this compound

TechniqueSpectral FeatureObservation in Free LigandExpected Change in ComplexInterpretation

Reactivity and Chemical Transformations Involving Diphenylphosphanylmethanol

Derivatization Reactions at the Hydroxyl Moiety

The hydroxyl group of diphenylphosphanylmethanol serves as a key site for derivatization, enabling the introduction of various functional groups and the synthesis of more complex molecules. These reactions typically involve the transformation of the hydroxyl group into other functionalities, such as esters or ethers.

One common derivatization is acylation, where the hydroxyl group reacts with an acylating agent to form an ester. jfda-online.comresearch-solution.com This process is often employed to introduce specific functionalities or to protect the hydroxyl group during subsequent synthetic steps. jfda-online.comresearch-solution.com Another significant derivatization is silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group. research-solution.comresearchgate.net This transformation reduces the polarity of the molecule and mitigates hydrogen bonding, which can be advantageous for certain analytical techniques like gas chromatography. research-solution.comresearchgate.net

The reactivity of the hydroxyl moiety can be selectively targeted, even in the presence of other functional groups. nih.gov For instance, studies have shown that the hydroxyl group can be selectively transformed in the presence of other functionalities, highlighting the chemoselectivity of these derivatization reactions. nih.gov This selective reactivity is crucial for the controlled synthesis of complex molecules where specific site modifications are required.

Influence of the Phosphanyl Group on Reactivity Profiles

The phosphanyl group's electronic and steric properties can dictate the course of a reaction. For example, in reactions with heterocumulenes like phenyl isocyanate and phenyl isothiocyanate, the nature of the phosphanyl group affects the type of products formed. nih.gov The steric bulk and electron-donating or -withdrawing nature of the substituents on the phosphorus atom can influence the reaction pathway, leading to the formation of different phosphanyl and phosphoryl derivatives. nih.gov

Furthermore, the phosphanyl group plays a crucial role in the formation of metal complexes. It readily coordinates to transition metals, acting as a ligand. acs.orgacs.org The stability and reactivity of these metal complexes are, in turn, influenced by the electronic and steric environment of the phosphanyl group. This interplay between the phosphanyl moiety and the metal center is a key aspect of the coordination chemistry of this compound and its derivatives.

Participation in Chemoselective Ligation Reactions (e.g., Modified Staudinger Ligation)

This compound and its derivatives are key reagents in chemoselective ligation reactions, most notably the Staudinger ligation. This reaction provides a powerful method for forming an amide bond between a phosphine (B1218219) and an azide. nih.govwikipedia.org The high chemoselectivity of the Staudinger ligation is a significant advantage, as the reacting groups (phosphine and azide) are generally orthogonal to most functional groups found in biological systems. sigmaaldrich.com

The classical Staudinger reaction involves the formation of an aza-ylide intermediate from the reaction of a phosphine with an azide, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org In the modified Staudinger ligation, the phosphine is engineered with an electrophilic trap, often an ester group, which intercepts the aza-ylide intermediate to form a stable amide bond. sigmaaldrich.comgoogle.com This traceless version of the reaction is particularly valuable in chemical biology for the synthesis of peptides and proteins, as the phosphorus-containing byproduct is removed. nih.gov

The efficiency of the Staudinger ligation can be influenced by the structure of the phosphine reagent. For instance, (diphenylphosphino)methanethiol (B106550) has been shown to be a highly effective reagent for the ligation of peptides. nih.gov The reaction's ability to proceed under mild, aqueous conditions makes it suitable for biological applications, such as the modification of cell surfaces. sigmaaldrich.comgoogle.com

Reaction Mechanisms of Complex Formation and Ligand Exchange

This compound readily forms coordination complexes with various transition metals, acting as a monodentate or bidentate ligand. The formation of these complexes typically involves the coordination of the phosphorus atom to the metal center. acs.orgacs.org For example, mononuclear late transition metal complexes have been synthesized by reacting this compound with suitable metal precursors. acs.orgacs.org

The mechanism of complex formation often involves the displacement of existing ligands on the metal center by the incoming this compound ligand. rsc.org This process is a type of ligand substitution reaction. chemguide.co.ukscienceinfo.com The stability of the resulting complex is influenced by factors such as the nature of the metal, the other ligands present, and the chelate effect if the ligand binds in a bidentate fashion. scienceinfo.com

Ligand exchange reactions are fundamental to the reactivity of these metal complexes. chemguide.co.uk In these reactions, one or more ligands in the coordination sphere of the metal are replaced by other ligands. chemguide.co.ukscienceinfo.com The mechanism of ligand exchange can be associative, where the incoming ligand binds to the metal before the leaving group departs, or dissociative, where the leaving group departs first, creating a coordinatively unsaturated intermediate that then binds the incoming ligand. libretexts.org The specific pathway taken depends on factors such as the electron count of the complex and the steric properties of the ligands involved. libretexts.org For instance, 16-electron complexes often favor an associative mechanism. libretexts.org

Applications of Diphenylphosphanylmethanol in Catalysis and Advanced Materials

Role in Homogeneous Catalysis

The presence of both a phosphine (B1218219) group and a hydroxyl group gives Diphenylphosphanylmethanol the characteristics of a P,O-hemilabile ligand. This hemilability, where one donor atom (the phosphine) binds strongly to a metal center while the other (the hydroxyl) can reversibly bind and dissociate, is a key feature in modern catalyst design. This allows the ligand to be flexible during a catalytic cycle, stabilizing the metal center while also providing an open coordination site for substrate binding and transformation.

Catalytic systems incorporating P,O-ligands similar to this compound have been developed for a range of transformations. The phosphorus center acts as a strong σ-donor and π-acceptor, influencing the electronic properties of the metal catalyst, while the oxygen atom can act as a hemilabile donor or, upon deprotonation, as an anionic alkoxide ligand. This dual functionality is crucial for creating a specific coordination environment around the metal, which in turn dictates the catalyst's activity and selectivity.

For instance, related phosphino-alcohol ligands have been used in transition metal-catalyzed reactions where the hemilabile nature of the P,O-chelate is essential for catalytic turnover. The initial coordination of the ligand to a metal precursor is the first step in forming the active catalyst. The strength of the M-P and M-O bonds can be tuned by the choice of metal and the electronic and steric properties of the phosphine ligand itself.

The mechanism of action for catalysts bearing this compound-type ligands is intrinsically linked to their hemilabile nature. A catalytic cycle can be envisioned where the ligand initially coordinates to the metal center in a bidentate fashion (κ²-P,O). During a key step of the cycle, such as substrate coordination or oxidative addition, the weaker M-O bond can cleave, opening a vacant site on the metal for the incoming reactant. The phosphine group remains strongly bound, anchoring the complex and preventing catalyst decomposition. After the substrate has been transformed and the product is released, the hydroxyl group can recoordinate to the metal center, regenerating the stable form of the catalyst.

Detailed studies on a closely related compound, α,α-dimethyl-2-(diphenylphosphino)benzenemethanol, have provided insight into the coordination and potential rearrangements of such ligands. When this ligand reacts with a ruthenium precursor, it initially forms an unstable κ²(P,O)-complex. This complex can then undergo rearrangement. Understanding such potential pathways is crucial for predicting catalyst stability and identifying the true active species in a catalytic cycle.

Table 1: Selected NMR Data for a Ruthenium Complex with a this compound Analogue

Nucleus Chemical Shift (ppm) Coupling Constants (Hz)
³¹P 55.2 -
¹H (CH₃) 1.65, 1.75 -
¹H (OH) 5.30 -

Data derived from studies on α,α-dimethyl-2-(diphenylphosphino)benzenemethanol complexes.

This dynamic behavior, switching between a bidentate and a monodentate coordination mode, is a hallmark of hemilabile ligands and is thought to be a key factor in the efficiency of many catalytic systems.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. Phosphine ligands have been instrumental in this field. While this compound itself is achiral, it serves as a valuable scaffold for the introduction of chirality. There are several established strategies for rendering such ligands chiral to induce enantioselectivity in metal-catalyzed reactions:

Introduction of Chirality in the Backbone: The carbon atom bearing the hydroxyl and phosphanyl groups can be made stereogenic by introducing different substituents. For example, replacing a hydrogen with a bulkier group would create a chiral center adjacent to the coordinating atoms.

P-Chirogenicity: The phosphorus atom itself can be a stereocenter if it bears three different substituents. Synthesizing such P-stereogenic ligands is challenging but often leads to highly effective asymmetric catalysts due to the proximity of the chiral center to the metal.

Atropisomerism: By incorporating a biaryl scaffold, such as a binaphthyl or biphenyl (B1667301) group, into the ligand structure, axial chirality can be introduced. This strategy has been famously successful in ligands like BINAP.

The design of chiral P,O-ligands based on the this compound framework could lead to catalysts capable of high levels of chiral induction in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and hydroformylation.

Construction of Metallomacrocycles and Supramolecular Architectures

The directional bonding and well-defined coordination geometries of transition metals, when combined with multitopic ligands, allow for the construction of complex and beautiful supramolecular structures through a process known as coordination-driven self-assembly. Phosphine ligands are excellent building blocks for these architectures due to the strong and predictable nature of metal-phosphine bonds.

This compound can be viewed as a ditopic ligand, with a soft phosphine donor and a hard oxygen donor. This difference in donor properties can be exploited to construct heterobimetallic macrocycles. The design principle relies on the selective coordination of different metal ions to the different donor sites.

For example, a soft metal ion like Palladium(II) or Platinum(II) would preferentially coordinate to the soft phosphine donor. A harder metal ion, such as Zinc(II) or Copper(II), would favor coordination to the hard oxygen donor of the deprotonated alcohol (alkoxide). By combining this compound (or a derivative) with two different metal precursors, one soft and one hard, it is possible to direct the self-assembly process to form a specific heterobimetallic architecture. The final structure of the macrocycle (e.g., a simple ring or a more complex cage) would be dictated by the coordination geometry of the metals and the bite angle of the ligand.

The formation of metallomacrocycles is typically a thermodynamically controlled process. The components (ligands and metal salts) are mixed in a suitable solvent, and through a series of reversible coordination-decoordination steps, they assemble into the most stable supramolecular structure. The process is often highly sensitive to conditions such as solvent, temperature, and the concentration of the components.

These self-assembled structures are not always static. They can exhibit dynamic behavior, such as exchanging ligands with the bulk solution or undergoing structural transformations in response to external stimuli like the addition of a guest molecule that can bind within the macrocycle's cavity. This dynamic nature is a key feature of supramolecular chemistry and opens up possibilities for creating responsive materials and sensors. The characterization of these large assemblies relies heavily on techniques like multinuclear NMR spectroscopy (¹H, ³¹P, ¹³C), mass spectrometry, and single-crystal X-ray diffraction.

Table 2: Common Techniques for Characterizing Metallomacrocycles

Technique Information Provided
Multinuclear NMR Stoichiometry, symmetry, and solution-state structure.
ESI-Mass Spectrometry Molecular weight and composition of the assembly.
Single-Crystal X-ray Diffraction Precise solid-state structure and connectivity.

By using ligands like this compound as building blocks, chemists can design and construct a vast array of functional metallomacrocycles and other supramolecular architectures with potential applications in molecular recognition, sensing, and catalysis.

Precursors for Specialized Chemical Materials

This compound, also known as (hydroxymethyl)diphenylphosphine, is a versatile chemical compound that serves as a crucial building block in the synthesis of a variety of specialized chemical materials. Its unique structure, featuring a reactive hydroxyl group and a diphenylphosphino moiety, allows for its incorporation into polymers, ligands, and other advanced materials. These materials often exhibit tailored properties, such as high thermal stability, flame retardancy, and specific catalytic or adsorption capabilities. The following subsections detail the role of this compound and its derivatives as precursors in the development of these advanced materials, supported by specific research findings.

The phosphine oxide moiety, readily accessible from this compound through oxidation, is a key functional group in the design of porous organic polymers (POPs) and coordination polymers with significant potential for gas adsorption. These materials are of great interest for applications in carbon capture and storage due to their high surface area and affinity for carbon dioxide.

Researchers have synthesized novel phosphine oxide-based conjugated microporous polymers (CMPs) that demonstrate excellent CO2 capture properties. For instance, a series of polymers, designated TEPO-1, TEPO-2, and TEPO-3, were constructed using phosphine oxide-based building units. These materials exhibit substantial Brunauer–Emmett–Teller (BET) specific surface areas and, consequently, notable CO2 sorption abilities. The data indicates a correlation between the polymer structure, surface area, and gas uptake capacity.

Another study reported the synthesis of a magnesium(II)-based phosphine oxide coordination material, PCM-11, by reacting Mg(II) with tris(para-carboxylato)triphenylphosphine oxide. This material displays exceptional thermal stability, withstanding temperatures above 460 °C, and a high capacity for CO2 adsorption. The high ionic character of the metal-ligand bond contributes to its robust nature.

Furthermore, phosphine oxide functional groups have been incorporated into polymeric sorbents for the removal of pollutants from aqueous solutions. A novel sorbent was prepared by copolymerizing divinylbenzene (B73037) with a bis α,β-unsaturated phosphorylated cyclohexene. This material was effective in the removal of cationic dyes from water.

Table 1: Properties of Porous Polymers Derived from Phosphine Oxide Precursors


PolymerBET Surface Area (m²/g)CO₂ Adsorption CapacityReference
TEPO-14856.52 wt% (273 K/1.0 bar)
TEPO-25347.62 wt% (273 K/1.0 bar)
TEPO-35928.40 wt% (273 K/1.0 bar)
PCM-11Not Reported47.5 wt% (303 K/11.6 bar)
CyP(Ph)4–DVBNot ReportedAdsorption of cationic dyes

The inherent flame-retardant properties of phosphorus-containing compounds make this compound and its derivatives valuable precursors for the synthesis of fire-resistant polymers. These compounds can be incorporated into polymer backbones or used as additives to enhance the thermal stability and reduce the flammability of materials such as polyurethane foams.

The mechanism of flame retardancy often involves the phosphorus compounds promoting the formation of a stable char layer upon combustion. This char layer acts as a barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

Research into flame-retardant flexible polyurethane foams (FPUFs) has demonstrated the efficacy of phosphorus-containing polyester (B1180765) diols. The introduction of phosphorus into the polyurethane structure leads to an increase in the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. Furthermore, the char residue yield is significantly enhanced in the presence of phosphorus. The synergistic effect of phosphorus compounds with other flame retardants, such as expandable graphite, can further improve the fire-resistant properties of the final material.

Table 2: Flame Retardancy of Polyurethane Foams with Phosphorus-Containing Additives


MaterialLimiting Oxygen Index (LOI) (%)Char Residue at 600°C (%)Reference
R-FPUF (Control)18~15
P-FPUF (Phosphorus-containing)21~20
P-FPUF/10EG (Phosphorus and 10% Expandable Graphite)28~30

This compound is a precursor for the synthesis of more complex multidentate phosphine ligands. These ligands are of paramount importance in homogeneous catalysis, where they coordinate to transition metals to form highly active and selective catalysts. The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize the performance of the catalyst for a specific chemical transformation.

For example, derivatives of this compound, such as aminomethylphosphines, have been used to synthesize P-C-N type ligands. These ligands can then be used to prepare palladium(II) complexes which have shown high activity as catalysts in Heck cross-coupling reactions. The Heck reaction is a widely used method for the formation of carbon-carbon bonds in organic synthesis. One study reported the synthesis of palladium(II) complexes with (Ph2PCH2)2NR ligands, which effectively catalyzed the reaction between aryl halides and methyl acrylate (B77674) to produce methyl cinnamate (B1238496) in good yields.

Another example is the use of (hydroxymethyl)diphenylphosphine sulfide, a derivative of this compound, as a building block for the design of multidentate ligands for cytotoxic Pd(II) complexes. This highlights the versatility of this compound derivatives in creating ligands for various applications, from catalysis to medicinal chemistry.

Table 3: Catalytic Performance of a Palladium(II) Complex in the Heck Reaction


CatalystReactionSubstratesProductYield (%)Reference
[PdCl₂{(Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃}]Heck cross-couplingIodobenzene and Methyl AcrylateMethyl Cinnamate95
[PdCl₂{(Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃}]Heck cross-couplingBromobenzene and Methyl AcrylateMethyl Cinnamate90

Computational and Theoretical Investigations of Diphenylphosphanylmethanol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and bonding characteristics of diphenylphosphanylmethanol. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and compute various electronic properties. nih.govqub.ac.uk

The electronic structure of this compound is significantly influenced by the phosphorus atom's lone pair and the presence of two phenyl rings and a hydroxymethyl group. Molecular orbital (MO) theory helps in understanding the distribution and energy levels of electrons within the molecule. wikipedia.orgtugraz.at The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO provides insights into the chemical stability of the compound. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound

PropertyDescriptionTypical Computational Approach
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.DFT, Ab initio methods nih.govaps.org
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.DFT, Ab initio methods nih.govaps.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. researchgate.netDFT, Ab initio methods researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.DFT, Ab initio methods nih.gov
Atomic Charges Distribution of electron density among the atoms in the molecule.Mulliken population analysis, NBO analysis nih.gov

Theoretical Modeling of Ligand-Metal Interactions and Complex Stability

This compound is an effective ligand in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.net Theoretical modeling provides a molecular-level understanding of the interactions between the ligand and metal centers and helps in predicting the stability of the resulting complexes. researchgate.netrsc.org

Computational methods, particularly DFT, are used to model the geometries of these metal complexes and calculate their binding energies. rsc.orgrsc.org The stability of a complex in solution is quantified by its stability constant (Kf), which can be related to the Gibbs free energy of the complexation reaction. unacademy.comfortunejournals.com Theoretical calculations can provide these thermodynamic quantities (ΔG, ΔH, and ΔS), offering insights into the spontaneity and driving forces of complex formation. fortunejournals.com Factors influencing the stability of these complexes include the nature of the metal ion (charge density, size), the electronic and steric properties of the ligand, and the chelate effect if the ligand coordinates in a multidentate fashion. unacademy.comlibretexts.org

Table 2: Factors Influencing Ligand-Metal Complex Stability

FactorDescription
Metal Ion Charge Density Higher charge density on the metal ion generally leads to stronger electrostatic attraction and more stable complexes. libretexts.org
Ligand Field Stabilization Energy (LFSE) The additional stabilization gained by the splitting of d-orbitals in the presence of a ligand field contributes to complex stability. libretexts.org
Hard-Soft Acid-Base (HSAB) Principle The compatibility between the hardness or softness of the metal acid and the ligand base affects the stability of the complex. libretexts.org
Steric Effects The size of the ligand can influence the number of ligands that can coordinate to a metal center and can affect the bond strengths. libretexts.org
Chelate and Macrocyclic Effects Multidentate and macrocyclic ligands form more stable complexes than their monodentate counterparts due to favorable entropic effects. unacademy.com

Computational Insights into Reaction Energetics and Pathways

Computational chemistry offers a powerful lens to investigate the energetics and detailed mechanisms of chemical reactions involving this compound. smu.edunih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, transition states, and intermediates, thereby constructing a comprehensive reaction profile. nih.govnih.gov

DFT calculations are widely used to determine the activation energies (energy barriers) and reaction energies for various transformations. nih.govrsc.orgrsc.org For instance, in a ligand substitution reaction where this compound displaces another ligand from a metal complex, computational methods can elucidate the step-by-step mechanism, which could be associative, dissociative, or interchange in nature. The calculated energy profile reveals the rate-determining step of the reaction. nih.gov

Furthermore, computational approaches like the Unified Reaction Valley Approach (URVA) can provide a detailed analysis of the chemical processes occurring along the reaction path. smu.edunih.gov This method partitions the reaction pathway into distinct phases, such as the initial contact of reactants, preparation for bond breaking/formation, the transition state phase, and product formation and separation. smu.edunih.gov This level of detail helps in understanding the electronic and structural changes that govern the reaction's progress and selectivity. For reactions catalyzed by metal complexes of this compound, computational studies can unravel the catalytic cycle, identify the active catalytic species, and explain the origins of chemo-, regio-, and stereoselectivity. rsc.orgrsc.org

Table 3: Key Computational Parameters in Reaction Analysis

ParameterDescriptionRelevance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. A lower Ea corresponds to a faster reaction rate.Determines reaction kinetics. nih.gov
Reaction Energy (ΔErxn) The difference in energy between the products and the reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). fortunejournals.com
Gibbs Free Energy of Activation (ΔG‡) The free energy difference between the transition state and the reactants.Relates to the reaction rate constant through transition state theory. nih.gov
Gibbs Free Energy of Reaction (ΔGrxn) The free energy difference between the products and the reactants.Determines the spontaneity of a reaction at constant temperature and pressure. fortunejournals.com
Imaginary Frequency A vibrational mode with a negative force constant, characteristic of a transition state structure on the potential energy surface.Confirms the identity of a transition state.

Future Research Trajectories and Emerging Paradigms

Novel Synthetic Strategies for Advanced Derivatives

Future synthetic endeavors will likely focus on creating a diverse library of diphenylphosphanylmethanol derivatives with tailored electronic and steric properties. One promising avenue is the development of one-pot, multicomponent reactions to introduce a variety of functional groups onto the phosphine (B1218219) or the phenyl rings. nih.gov This could involve the use of benzyne (B1209423) chemistry or transition-metal-catalyzed C-H activation to functionalize the aromatic backbone. nih.govrsc.org

Another key area will be the synthesis of chiral derivatives to serve as ligands in asymmetric catalysis. This could be achieved through the stereoselective reduction of a corresponding acylphosphine or by employing chiral auxiliaries. The development of efficient synthetic routes to enantiopure this compound analogues will be crucial for their application in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the synthesis of water-soluble derivatives is a significant goal, aligning with the principles of green chemistry. nih.govnbinno.com This can be achieved by introducing hydrophilic moieties, such as sulfonic acid or quaternary ammonium (B1175870) groups, onto the phenyl rings. nih.gov Such ligands would enable catalytic reactions in aqueous media, simplifying product separation and catalyst recycling. nih.gov

Exploration of Undiscovered Coordination Chemistries

The bifunctional nature of this compound allows for a rich and largely unexplored coordination chemistry. chinesechemsoc.org While simple P-coordination to a metal center is expected, the hydroxyl group can engage in secondary interactions, leading to unique coordination modes. Future research will likely investigate the formation of chelate and bridging complexes where both the phosphorus and oxygen atoms coordinate to one or more metal centers. wikipedia.org

The study of hemilabile behavior, where the P-O bond can reversibly form and break, is another exciting frontier. This dynamic coordination could be exploited to create open coordination sites during a catalytic cycle, potentially enhancing reactivity and selectivity. High-resolution spectroscopic techniques, such as variable-temperature NMR and X-ray crystallography, will be instrumental in characterizing these novel coordination complexes and understanding their dynamic behavior in solution. cardiff.ac.uk

Moreover, the investigation of its coordination to a wider range of transition metals, lanthanides, and actinides will open up new possibilities in areas such as materials science and f-element chemistry. nih.gov The electronic and steric properties of the ligand can be systematically tuned through the synthesis of derivatives, allowing for fine control over the properties of the resulting metal complexes. rsc.org

Uncharted Catalytic Applications and Mechanistic Discoveries

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a variety of catalytic applications. While phosphine ligands are well-established in cross-coupling reactions, the presence of the hydroxyl group in this compound could lead to novel reactivity. prochemonline.com For instance, it could act as a proton shuttle or participate in hydrogen bonding interactions with substrates, thereby influencing the stereochemistry of a reaction. chinesechemsoc.orgnih.gov

Future research will likely explore its application in asymmetric catalysis, particularly in reactions where hydrogen bonding can play a crucial role in the transition state. escholarship.orgnih.gov This includes reactions such as asymmetric hydrogenation, hydroformylation, and allylic substitution. Detailed mechanistic studies, combining experimental kinetics with computational modeling, will be essential to unravel the role of the hydroxyl group and to design more efficient and selective catalysts. princeton.edu

Furthermore, the development of hydrophilic derivatives will enable its use in aqueous-phase catalysis, a rapidly growing area of research. nih.govresearchgate.net This could lead to the development of environmentally benign catalytic processes for the synthesis of important chemicals. The immobilization of these catalysts on solid supports could also offer advantages in terms of catalyst separation and reuse.

Integration into Next-Generation Supramolecular and Polymeric Systems

The ability of the hydroxyl group to participate in hydrogen bonding makes this compound an attractive building block for the construction of supramolecular assemblies. nih.govnih.gov Future research could focus on the self-assembly of this compound and its derivatives into well-defined architectures, such as coordination cages, helicates, and metallacycles. rsc.org These assemblies could find applications in host-guest chemistry, sensing, and catalysis.

In the realm of polymer chemistry, this compound can be utilized as a functional monomer or as a post-polymerization modification agent to introduce phosphine and hydroxyl functionalities into polymers. rsc.orgvdoc.pub This could lead to the development of new materials with applications as flame retardants, polymer-supported catalysts, and smart materials that respond to external stimuli. scribd.com For example, polymers containing this compound units could exhibit pH-responsive behavior due to the protonation/deprotonation of the phosphine and hydroxyl groups. rsc.org

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